molecular formula C17H34 B1236643 8Z-Heptadecene

8Z-Heptadecene

Cat. No. B1236643
M. Wt: 238.5 g/mol
InChI Key: BIQKRILZMDQPHI-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8Z-Heptadecene is a hydrocarbon.

Scientific Research Applications

  • Petrochemical Industry Applications

    • 8-Heptadecene is produced through the decarboxylation of oleic acid using various catalysts. This process is significant in the petrochemical industry, demonstrating the importance of reaction temperature on product yield (Gasanov et al., 2014).
  • Natural Products and Pheromones

    • Heptadecene-8 is a key component in natural products. It's found in various vegetable oils and is a natural repellent produced by bees. This compound plays a role in controlling mite populations in bee colonies. Additionally, it's found in the sex pheromones of several insects and in other biologically active compounds (Gasanov et al., 2014).
  • Metabolism in Marine Organisms

    • In red algae like Pyropia, 8-heptadecene forms a significant portion of volatile compounds. It's a metabolite of eicosapentaenoic acid, catalyzed by enzymes including a heme lipoxygenase-like enzyme. This finding highlights its specific metabolic role in these organisms (Zhang et al., 2013).
  • Microalgal Biofuel Production

    • In microalgae, a light-dependent pathway converts C16 and C18 fatty acids to alkanes or alkenes, including 8-heptadecene. This process is essential for lipid-based biofuel production in microalgae (Sorigué et al., 2016).
  • Food Industry Applications

    • Volatile long-chain hydrocarbons like 8-heptadecene serve as marker compounds in irradiated cashew nuts. Their concentration is persistent and increases linearly with radiation dose, which is valuable for monitoring and quality assurance in the food industry (Bhattacharjee et al., 2003).
  • Marine Biology

    • In marine green alga Bryopsis maxima, (Z)-8-heptadecene is released after mechanical wounding. This discovery contributes to understanding the defensive mechanisms in marine plants (Akakabe et al., 2007).
  • Bee Colony Health

    • The alkene (Z)-8-heptadecene is found to inhibit the reproduction of Varroa destructor, a parasite in bee colonies. This compound, when applied in bee colonies, leads to a reduction in the number of offspring and potentially mated daughters of this parasite (Milani et al., 2004).

properties

Product Name

8Z-Heptadecene

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

(Z)-heptadec-8-ene

InChI

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15-

InChI Key

BIQKRILZMDQPHI-ICFOKQHNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC

SMILES

CCCCCCCCC=CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCC

synonyms

(Z)-8-heptadecene
8-heptadecene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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